molecular formula C6H5ClN2O2 B3039562 3-Chloro-5-methylpyrazine-2-carboxylic acid CAS No. 1197232-67-9

3-Chloro-5-methylpyrazine-2-carboxylic acid

Cat. No.: B3039562
CAS No.: 1197232-67-9
M. Wt: 172.57 g/mol
InChI Key: XDRYWHWLVPAVKB-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 3-position and a methyl group at the 5-position of the pyrazine ring, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

    Starting Material: 5-Methylpyrazine-2-carboxylic acid

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed

    Substitution Products: Amino or thiol derivatives of this compound.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohol derivatives

Scientific Research Applications

3-Chloro-5-methylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyrazine-2-carboxylic acid
  • 5-Methylpyrazine-2-carboxylic acid
  • 3-Chloro-5-methylpyrazine

Uniqueness

3-Chloro-5-methylpyrazine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRYWHWLVPAVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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